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molecular formula C15H9ClN4 B8643443 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl- CAS No. 87540-69-0

1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-

Cat. No. B8643443
M. Wt: 280.71 g/mol
InChI Key: XUWBANWJZJOEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788186

Procedure details

The compound of the title is prepared by following essentially the same procedure outlined in example 114 above but using 6-chloro-4-phenyl-1-hydrazinophthalazine instead of 4-phenyl-1-hydrazinophthalazine. M.p. 189°-90° C. (from ethanol).
Name
6-chloro-4-phenyl-1-hydrazinophthalazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([NH:12][NH2:13])=[N:7][N:6]=[C:5]2[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH2:20](O)C>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]1=[N:12][N:13]=[CH:20][N:7]1[N:6]=[C:5]2[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
6-chloro-4-phenyl-1-hydrazinophthalazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=NN=C(C2=CC1)NN)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of the title is prepared

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=NN3C(C2=CC1)=NN=C3)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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